Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
Description
Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is an isoxazole derivative featuring a hydroxyphenylmethyl substituent at the 3-position and a methyl ester group at the 4-position of the heterocyclic ring. The hydroxyphenylmethyl group introduces stereochemical complexity and hydrogen-bonding capabilities, which may influence biological interactions.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)9-7-17-13-10(9)11(14)8-5-3-2-4-6-8/h2-7,11,14H,1H3 |
InChI Key |
XQVBQLAPSFEJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for modifying the compound’s reactivity and solubility.
Mechanism :
-
Acidic conditions : Protonation of the ester oxygen, followed by nucleophilic attack by water.
-
Basic conditions : Deprotonation of water to form a hydroxide ion, which attacks the carbonyl carbon.
Conditions :
-
Acid: HCl or H₂SO₄ in aqueous ethanol.
-
Base: NaOH or KOH in aqueous ethanol.
This transformation is critical for converting the ester into a carboxylic acid, enhancing its potential for further derivatization (e.g., amidation, esterification).
Esterification
The carboxylic acid derivative (3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic acid) can undergo esterification with alcohols to regenerate the methyl ester or form new esters.
Mechanism :
-
Activation of the carboxylic acid (e.g., via acyl chloride formation) followed by nucleophilic attack by an alcohol.
Conditions :
-
Reagents: Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) with a coupling agent (e.g., 4-dimethylaminopyridine).
-
Solvents: Dichloromethane or tetrahydrofuran.
This reaction is pivotal for tuning the compound’s lipophilicity and bioavailability.
Substitution Reactions
The hydroxyl group (-OH) on the phenylmethyl side chain can participate in substitution reactions, such as alkylation or acylation, to introduce new functional groups.
Example :
-
Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., pyridine) to form a protected hydroxyl group.
Conditions :
-
Reagents: AcCl, pyridine.
-
Solvents: Dichloromethane or DMF.
This modification may enhance stability or alter biological activity.
Isoxazole Ring Reactivity
The isoxazole ring can undergo electrophilic substitution reactions, though its inherent stability often limits reactivity. For example:
-
C-H activation : Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or alkyl groups.
-
Ring expansion/contraction : Under extreme conditions, the ring may rearrange, though this is less common.
Conditions :
-
Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).
-
Solvents: THF or DMSO.
Such reactions could expand structural diversity for drug discovery applications .
Condensation Reactions
The compound can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form new heterocycles or conjugated systems.
Example :
-
Aldol condensation : Reaction with aldehydes to form β-hydroxy ketones or related derivatives.
Conditions :
-
Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
-
Solvents: Ethanol or water.
This reactivity is relevant for synthesizing complex molecular architectures.
Reaction Conditions and Yields
Scientific Research Applications
Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding affinity in enzyme inhibition, as seen in related antidiabetic agents (e.g., IC50 = 0.91 µM for PTP1B inhibition in a trifluoromethyl-substituted analog ).
- Heteroaromatic substitutions (e.g., pyridyl) may improve solubility and target engagement in neurological systems .
Ester Group Variations
The ester group (methyl vs. ethyl) affects metabolic stability and bioavailability:
Implications : Ethyl esters may offer advantages in drug design by delaying enzymatic degradation, though methyl esters could be preferred for rapid-release formulations.
Substituents on the Isoxazole Ring
Modifications at the 5-position of the isoxazole ring influence steric and electronic properties:
Key Insight: Substituents like dimethylaminomethyl improve solubility and enable applications in antibiotic synthesis (e.g., tetracycline precursors ).
Biological Activity
Methyl 3-[hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on immunosuppressive properties, anticancer potential, and antimicrobial effects, supported by data tables and relevant studies.
1. Immunosuppressive Properties
Research has demonstrated that derivatives of isoxazole, including this compound, exhibit significant immunosuppressive effects. A study highlighted that this compound inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. Specifically, the compound showed a strong pro-apoptotic action in Jurkat cells, which are T lymphocyte cells used for studying apoptosis.
Key Findings:
- Mechanism of Action: The compound induced apoptosis through the upregulation of caspases and Fas signaling pathways, indicating its potential as an immunomodulator .
- Cell Proliferation Inhibition: It was noted that this compound significantly suppressed the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) .
| Compound | IC50 (μM) | Effect on PBMC Proliferation |
|---|---|---|
| MM3 | 50 | Strongly suppressive |
| Control | - | Normal proliferation |
2. Anticancer Activity
The anticancer potential of isoxazole derivatives has been a focal point in recent pharmacological research. This compound has shown promise as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell regulation.
Research Insights:
- HDAC Inhibition: The compound exhibited lower IC50 values against various HDAC isoforms, indicating potent anticancer activity. Specifically, it demonstrated an IC50 range of 10–70 folds lower at HDAC-6 compared to other isoforms like HDAC-1 and HDAC-2 .
- Apoptotic Induction: In cancer cell lines, the compound was observed to induce apoptosis via caspase activation and modulation of cell cycle regulators .
3. Antimicrobial Activity
In addition to its immunosuppressive and anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy:
- Testing Against Bacteria: The compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters, followed by esterification. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs are synthesized by refluxing β-keto esters with hydroxylamine hydrochloride in ethanol, achieving yields of 65–80% under acidic conditions . Optimization includes varying solvents (e.g., ethanol vs. methanol), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid). Purity is confirmed via TLC and GC .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which crystallizes in the monoclinic space group P2₁/c with bond lengths of 1.32–1.48 Å . Complementary techniques include:
- NMR : NMR (δ 2.5–3.1 ppm for methyl groups; δ 7.2–7.8 ppm for aromatic protons).
- FTIR : Peaks at 1720 cm (C=O ester), 1600 cm (C=N isoxazole) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations.
- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways .
- Structural Analog Synthesis : Modify the ester group (e.g., ethyl to methyl) to improve bioavailability, as seen in antidiabetic isoxazole derivatives .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs targeting specific enzymes?
- Methodological Answer :
- Key Modifications :
- Computational Modeling : Docking studies (AutoDock Vina) validate interactions with target proteins (e.g., α-glucosidase) .
Q. What are the challenges in achieving stereochemical purity during synthesis, and how can they be addressed?
- Methodological Answer : Racemization at the hydroxy(phenyl)methyl group is a key issue. Solutions include:
- Asymmetric Catalysis : Use chiral catalysts (e.g., L-proline) for enantioselective synthesis, achieving >95% ee in related isoxazole derivatives .
- Chiral HPLC : Purify using columns like Chiralpak IA-3 with hexane:isopropanol (90:10) .
Q. How do environmental factors (pH, temperature) affect the stability of this compound, and what storage conditions are optimal?
- Methodological Answer :
- Stability Data :
| Condition | Degradation (%) | Time (days) |
|---|---|---|
| pH 7.4, 25°C | <5% | 30 |
| pH 2.0, 40°C | 25% | 7 |
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How can researchers reconcile discrepancies between computational predictions and experimental data?
- Methodological Answer : Computational tools (e.g., ACD/Labs) may overestimate solubility due to crystal packing effects. Experimental validation via shake-flask method:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
